molecular formula C19H10N2O7 B10982802 3-(2,4-dinitrophenoxy)-6H-benzo[c]chromen-6-one

3-(2,4-dinitrophenoxy)-6H-benzo[c]chromen-6-one

Cat. No.: B10982802
M. Wt: 378.3 g/mol
InChI Key: TXRUCGKCZWPWCX-UHFFFAOYSA-N
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Description

3-(2,4-dinitrophenoxy)-6H-benzo[c]chromen-6-one is a chemical compound known for its unique structure and properties. It is a derivative of benzo[c]chromen-6-one, with a dinitrophenoxy group attached to the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dinitrophenoxy)-6H-benzo[c]chromen-6-one typically involves the reaction of substituted 2-hydroxychalcones with β-ketoesters. This reaction is promoted by a mild base, such as cesium carbonate (Cs2CO3), and proceeds through a domino Michael addition/intramolecular aldol/oxidative aromatization/lactonization sequence . The reaction conditions are generally mild, and the process is efficient, yielding the desired product with high selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be scaled up for industrial applications. The use of mild bases and efficient reaction sequences makes this compound amenable to large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dinitrophenoxy)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields amino derivatives, while substitution reactions can introduce various functional groups to the phenoxy moiety.

Mechanism of Action

The mechanism of action of 3-(2,4-dinitrophenoxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. In the case of fluorescence probing, the compound undergoes excited-state intramolecular proton transfer (ESIPT) upon interaction with hydrogen sulfide, leading to a significant enhancement in fluorescence . This property allows for the selective detection and visualization of H2S in biological samples.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-dinitrophenoxy)-2-(4-(diphenylamino)phenyl)-4H-chromen-4-one: (P1)

    3-(2,4-dinitrophenoxy)-2-(pyren-1-yl)-4H-chromen-4-one: (P2)

Uniqueness

3-(2,4-dinitrophenoxy)-6H-benzo[c]chromen-6-one is unique due to its specific structural features and the presence of the dinitrophenoxy group, which imparts distinct fluorescence properties. Compared to similar compounds like P1 and P2, it offers different selectivity and sensitivity profiles for various analytes .

Properties

Molecular Formula

C19H10N2O7

Molecular Weight

378.3 g/mol

IUPAC Name

3-(2,4-dinitrophenoxy)benzo[c]chromen-6-one

InChI

InChI=1S/C19H10N2O7/c22-19-15-4-2-1-3-13(15)14-7-6-12(10-18(14)28-19)27-17-8-5-11(20(23)24)9-16(17)21(25)26/h1-10H

InChI Key

TXRUCGKCZWPWCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])OC2=O

Origin of Product

United States

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